molecular formula C13H9NO2S B1298084 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 370587-15-8

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B1298084
CAS No.: 370587-15-8
M. Wt: 243.28 g/mol
InChI Key: SFYCLUAWKGBTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure

Scientific Research Applications

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: This compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

While the exact mechanism of action of “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is not clear, some studies suggest that similar compounds may have anticancer activity. For example, 2- (3,4-dichlorophenyl)-4H-benzo [d] [1,3]oxazin-4-one was synthesized and tested in-vitro against MCF-7, indicating moderate cytotoxicity .

Future Directions

The potential of “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” and similar compounds in the field of medicinal chemistry is promising. Future research could focus on further exploring their anticancer activity and other biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenylacetic acid derivatives, followed by cyclization with formaldehyde under acidic conditions to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding dihydro analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thieno rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro analogs.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the phenyl group, which may affect its chemical properties and applications.

    6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the methyl group, which can influence its reactivity and biological activity.

Uniqueness

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups enhances its versatility in various chemical reactions and its potential as a multifunctional compound in scientific research.

Properties

IUPAC Name

2-methyl-6-phenylthieno[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYCLUAWKGBTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350190
Record name 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370587-15-8
Record name 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.